N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is a complex organic compound It is characterized by the presence of multiple diaminomethylidene groups attached to L-ornithyl and L-histidyl residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of L-ornithine and L-histidine. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or phosphonium salts. After the coupling reactions, the protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support. The use of SPPS allows for the rapid and high-yield production of complex peptides like N5-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, if any, restoring the thiol groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction would yield free thiol-containing peptides.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: Potential therapeutic applications in drug design and development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Methyl L-tyrosyl-N~5~-(diaminomethylidene)-D-ornithinate
- N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-serine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Properties
CAS No. |
173857-06-2 |
---|---|
Molecular Formula |
C36H59N21O7 |
Molecular Weight |
898.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C36H59N21O7/c37-22(4-1-7-47-34(38)39)28(58)55-25(10-19-13-44-16-50-19)31(61)53-23(5-2-8-48-35(40)41)29(59)56-26(11-20-14-45-17-51-20)32(62)54-24(6-3-9-49-36(42)43)30(60)57-27(33(63)64)12-21-15-46-18-52-21/h13-18,22-27H,1-12,37H2,(H,44,50)(H,45,51)(H,46,52)(H,53,61)(H,54,62)(H,55,58)(H,56,59)(H,57,60)(H,63,64)(H4,38,39,47)(H4,40,41,48)(H4,42,43,49)/t22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
QZUHXSWKNFYTJW-QCOJBMJGSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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